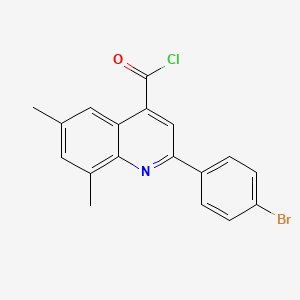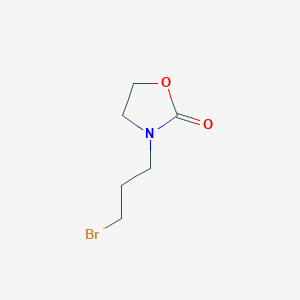
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds typically involves various organic chemistry reactions, including electrophilic aromatic substitution, nucleophilic addition, and possibly others depending on the specific synthesis route .Molecular Structure Analysis
The molecular structure of organic compounds is typically confirmed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) .Chemical Reactions Analysis
The compound, being an aromatic organic molecule, is likely to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., can be determined using various analytical techniques .Applications De Recherche Scientifique
Luminescent Properties and Application in Coupling Reactions
A series of cyclopalladated 2-(4-bromophenyl)pyridine (bpp) complexes exhibit luminescent properties with emission peaks in the 390-543 nm range under UV irradiation. These complexes have been applied in coupling reactions of aryl chlorides, demonstrating their potential in organic synthesis and material sciences (Xu et al., 2014).
Total Synthesis of Alkaloids
The compound has been utilized in the total synthesis of various alkaloids such as Telisatin A, Telisatin B, and Lettowianthine. This showcases its importance in the field of medicinal chemistry and drug discovery (Nimgirawath & Udomputtimekakul, 2009).
Formation of Tetracyclic Isoquinoline Derivatives
The compound facilitates the formation of tetracyclic isoquinoline derivatives, indicating its role in complex molecule construction and organic synthesis (Roydhouse & Walton, 2007).
Suzuki-Miyaura Coupling
It has been applied in the Suzuki-Miyaura coupling process, an important reaction in the field of organic chemistry, particularly in the synthesis of biaryls, an important class of compounds in pharmaceuticals and agrochemicals (Tagata & Nishida, 2003).
Synthesis of Quinoline Derivatives
The compound is involved in the synthesis of various quinoline derivatives, which are crucial in the development of new pharmaceuticals and materials (Elkholy & Morsy, 2006).
Corrosion Inhibition Studies
8-Hydroxyquinoline derivatives, including those synthesized from 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride, show significant potential as corrosion inhibitors, useful in material science and engineering applications (Rbaa et al., 2018).
Applications in Organic Synthesis
The compound has been used in the synthesis of various organic molecules, demonstrating its versatility and importance in synthetic chemistry (Kobayashi et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO/c1-10-7-11(2)17-14(8-10)15(18(20)22)9-16(21-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKMJCZHWHWKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188020 | |
| Record name | 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
CAS RN |
1160262-80-5 | |
| Record name | 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160262-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















